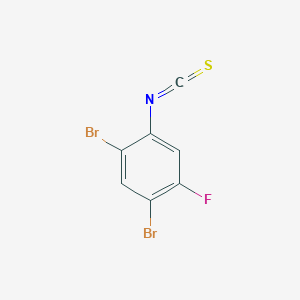

2,4-Dibromo-5-fluorophenyl isothiocyanate

Description

Overview of Isothiocyanates in Contemporary Organic Chemistry

Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org This group's unique electronic structure, featuring a cumulative double bond system, makes it highly reactive toward nucleophiles. In contemporary organic chemistry, isothiocyanates are valued as versatile intermediates. mdpi.com Their reaction with primary and secondary amines, for instance, provides a straightforward route to thiourea (B124793) derivatives, which are common structural motifs in biologically active compounds. chemrxiv.org

Furthermore, the isothiocyanate moiety is a powerful tool for the construction of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiadiazoles. rsc.orgtandfonline.comtandfonline.com Many isothiocyanates are naturally occurring, famously found in cruciferous vegetables like broccoli and mustard, where they are generated from the enzymatic hydrolysis of glucosinolates. wikipedia.orgaacrjournals.orgfoodandnutritionjournal.org These natural "mustard oils" are known for a range of biological activities, which has spurred significant interest in the synthesis and study of novel, non-natural isothiocyanates. aacrjournals.orgnih.gov The development of synthetic methods to access isothiocyanates has grown, moving beyond toxic reagents like thiophosgene (B130339) to include more efficient protocols involving amines and various sulfur-transfer reagents. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Significance of Halogenated Phenyl Isothiocyanates in Synthetic Methodologies

The introduction of halogen atoms onto the phenyl ring of a phenyl isothiocyanate dramatically expands its synthetic utility. Halogenated phenyl isothiocyanates serve as multifunctional building blocks where the reactivity of the isothiocyanate group can be used in concert with reactions at the halogenated sites.

Bromine atoms, for example, are particularly useful handles for carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the elaboration of the aromatic core, attaching complex substituents to the phenyl ring. Fluorine atoms, while less reactive in cross-coupling, significantly modulate the electronic properties of the molecule. The high electronegativity of fluorine can influence the reactivity of the isothiocyanate group and other positions on the ring. In the context of medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably altering the pharmacokinetic profile of a drug candidate. The presence of multiple halogens, as in di- or tri-halogenated systems, offers the potential for sequential and site-selective reactions, enabling the construction of highly complex and diverse molecular architectures from a single starting material.

Research Context and Rationale for Investigating 2,4-Dibromo-5-fluorophenyl Isothiocyanate

The specific compound, this compound, emerges as a molecule of significant synthetic potential precisely because of its unique combination of functional groups. The rationale for its investigation in chemical research is rooted in its utility as a versatile scaffold for creating novel chemical entities.

The isothiocyanate group provides a primary reaction site for nucleophilic addition or cycloaddition reactions to build heterocyclic systems. rsc.org Simultaneously, the two distinct bromine atoms at the 2- and 4-positions offer opportunities for sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of different substituents. The fluorine atom at the 5-position further fine-tunes the electronic landscape of the aromatic ring and can be a desirable feature in the design of new pharmaceuticals or agrochemicals. lookchem.com

Therefore, researchers would investigate this compound not as an end-product itself, but as a strategic starting material. Its structure is designed for diversity-oriented synthesis, where a common core can be elaborated into a large library of related but structurally distinct molecules. This approach is highly valuable in screening for new biologically active compounds, where subtle changes in molecular structure can lead to significant differences in therapeutic effect. Its potential applications lie in the development of new agrochemicals, pharmaceuticals, and advanced materials. lookchem.com

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₂Br₂FNS |

| Molecular Weight | 314.97 g/mol |

| Appearance | (Typically a solid) |

| Synonyms | 1,5-Dibromo-2-fluoro-4-isothiocyanatobenzene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2Br2FNS |

|---|---|

Molecular Weight |

310.97 g/mol |

IUPAC Name |

1,5-dibromo-2-fluoro-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |

InChI Key |

XHLIKYXVNNJXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)N=C=S |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4 Dibromo 5 Fluorophenyl Isothiocyanate

Precursor Synthesis and Functional Group Transformations

The cornerstone of synthesizing 2,4-dibromo-5-fluorophenyl isothiocyanate lies in the efficient preparation of its corresponding aniline (B41778) precursor, 2,4-dibromo-5-fluoroaniline (B1632630). This is typically achieved through a series of well-established organic reactions, starting from more readily available materials.

Synthesis of 2,4-Dibromo-5-fluoroaniline

A plausible and commonly employed route to 2,4-dibromo-5-fluoroaniline begins with the synthesis of 2-bromo-5-fluoroaniline (B94856). One documented method for preparing 2-bromo-5-fluoroaniline involves the reduction of 2-bromo-5-fluoronitrobenzene. This reduction can be carried out using various reducing agents, such as iron powder in a mixture of acetic acid and ethanol, or through catalytic hydrogenation using reagents like Raney nickel. researchgate.net A Chinese patent also discloses a multi-step synthesis starting from 4-fluoroaniline, which involves acetylation, nitration, bromination, and subsequent reduction of the nitro group to yield 2-bromo-5-fluoroaniline. google.com

An alternative strategy for the synthesis of the dibrominated aniline precursor could involve the nitration of 2-bromo-5-fluoroaniline to yield 2-bromo-5-fluoro-4-nitroaniline, as described in a Chinese patent. google.com This intermediate could then undergo a Sandmeyer-type reaction to replace the nitro group with a bromine atom, followed by the reduction of the remaining nitro group if necessary, although this would be a more convoluted pathway. A more direct approach involves the reduction of a pre-synthesized 1,4-dibromo-2-fluoro-5-nitrobenzene. This nitro compound can be prepared by the nitration of 1,4-dibromo-2-fluorobenzene (B72686) or through a diazotization reaction of 4-bromo-5-fluoro-2-nitroaniline. guidechem.com The subsequent reduction of the nitro group would then yield the target 2,4-dibromo-5-fluoroaniline.

Conversion Pathways to the Isothiocyanate Moiety

Once 2,4-dibromo-5-fluoroaniline is obtained, the next pivotal step is the conversion of the primary amino group into the isothiocyanate functionality. Several established methods are available for this transformation, with the choice of reagent and conditions often dictated by the substrate's reactivity, particularly the electron-deficient nature of the polyhalogenated aromatic ring.

One of the most traditional and effective methods is the reaction of the aniline with thiophosgene (B130339) (CSCl₂) . researchgate.netgoogle.com This reaction is typically carried out in a biphasic system, for example, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen chloride byproduct. researchgate.netgoogle.com Given the toxicity of thiophosgene, alternative and safer "thiocarbonyl transfer" reagents have been developed.

Another widely used and generally milder approach is the dithiocarbamate (B8719985) salt formation followed by desulfurization . In this two-step, one-pot procedure, the aniline is first reacted with carbon disulfide (CS₂) in the presence of a base (such as triethylamine (B128534) or an inorganic base like potassium carbonate) to form an intermediate dithiocarbamate salt. nih.govbeilstein-journals.org This salt is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents have been reported, including:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is advantageous as the byproducts are volatile and easily removed. kiku.dkresearchgate.net

2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be effective, particularly for electron-deficient anilines, when the reaction is carried out in an aqueous system. nih.govbeilstein-journals.orgcbijournal.com

Phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521) offers a versatile route, with a two-step approach being particularly suitable for electron-deficient aryl isothiocyanates. organic-chemistry.orgresearchgate.net

The choice of the specific pathway and reagents will depend on the desired yield, purity, and scalability of the synthesis. For an electron-deficient substrate like 2,4-dibromo-5-fluoroaniline, methods that have proven effective for similar halogenated or nitro-substituted anilines would be the most promising. nih.govbeilstein-journals.orgorganic-chemistry.org

Optimization of Reaction Conditions

The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalytic Approaches in Isothiocyanate Formation

While the direct reaction with thiophosgene does not typically require a catalyst, the dithiocarbamate desulfurization route can be significantly enhanced by catalytic methods. For instance, the use of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in catalytic amounts has been shown to be effective when using di-tert-butyl dicarbonate as the desulfurizing agent. kiku.dkresearchgate.net

In recent years, transition-metal catalysis has also emerged as a powerful tool in C-S bond formation, although it is more commonly applied in the synthesis of thiocyanates and other sulfur-containing compounds. researchgate.net For the synthesis of isothiocyanates from anilines, the focus has largely remained on efficient desulfurization catalysis. The use of cobalt(II) and copper(II) salts as catalysts for the decomposition of dithiocarbamate salts has been reported to be effective for both aromatic and aliphatic isothiocyanates. nih.gov Furthermore, visible-light photocatalysis has been demonstrated as a mild and efficient method for the synthesis of isothiocyanates from primary amines and carbon disulfide, using Rose Bengal as a photocatalyst in the presence of a base like DBU. organic-chemistry.org

Solvent Effects and Temperature Influence on Yield and Selectivity

The choice of solvent plays a critical role in both the formation of the dithiocarbamate salt and the subsequent desulfurization step, especially for electron-deficient anilines. For the dithiocarbamate formation, a solvent mixture of dimethylformamide (DMF) and water has been found to be suitable for electron-deficient arylamines. nih.govresearchgate.net The desulfurization step is often carried out in a biphasic system, with an organic solvent like dichloromethane (CH₂Cl₂) to dissolve the product and an aqueous phase to control the pH and remove byproducts. nih.govbeilstein-journals.org

Temperature is another crucial parameter to control. The formation of the dithiocarbamate salt from electron-deficient anilines may require slightly elevated temperatures (e.g., 40 °C) to proceed at a reasonable rate. nih.gov However, higher temperatures can lead to the formation of impurities. The desulfurization step is often performed at a lower temperature, typically around 0 °C, to control the reactivity of the desulfurizing agent and minimize side reactions. nih.govbeilstein-journals.org The thermal stability of the final isothiocyanate product should also be considered, as some isothiocyanates can decompose at elevated temperatures. nih.gov

Novel Synthetic Approaches to Substituted Phenyl Isothiocyanates

The field of isothiocyanate synthesis is continuously evolving, with new methodologies being developed to improve efficiency, safety, and environmental friendliness. These novel approaches could potentially be applied to the synthesis of this compound.

One significant area of development is the use of elemental sulfur as the sulfur source. This avoids the use of toxic and volatile reagents like carbon disulfide and thiophosgene. A sustainable method involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This reaction can be performed under moderate heating (e.g., 40 °C) in green solvents like Cyrene™ or γ-butyrolactone (GBL). nih.gov

Microwave-assisted synthesis has also gained traction as a tool to accelerate organic reactions. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of isothiocyanates, particularly in the dithiocarbamate desulfurization step. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net This technique can be particularly beneficial for less reactive, electron-deficient anilines.

Flow chemistry represents another modern approach that offers precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved yields, selectivity, and safety, especially for reactions involving highly reactive or unstable intermediates. The generation and reaction of isothiocyanate-substituted aryllithiums have been successfully demonstrated using microfluidic reactors, showcasing the potential of flow chemistry in the synthesis of complex isothiocyanates. researchgate.net

These novel methodologies offer promising alternatives to traditional batch processes, potentially leading to more efficient and sustainable routes for the synthesis of this compound and other substituted phenyl isothiocyanates.

Green Chemistry Principles in Isothiocyanate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aryl isothiocyanate synthesis, this often involves replacing toxic reagents, using environmentally benign solvents, and simplifying reaction procedures. A common pathway for synthesizing aryl isothiocyanates is through the decomposition of dithiocarbamate salts, which are typically formed from the corresponding primary amine. nih.gov

Several greener alternatives to traditional desulfurizing agents like the highly toxic thiophosgene have been developed. nih.gov These methods often utilize readily available, less hazardous chemicals and milder reaction conditions. For instance, a one-pot synthesis of aryl isothiocyanates from aryl amines and carbon disulfide has been established using sodium hydroxide (NaOH). tandfonline.com In this method, NaOH serves as both a base and a desulfurating agent, avoiding the need for additional, more toxic reagents. tandfonline.com This approach is operationally simple, economical, and can be performed under mild, benchtop conditions. tandfonline.com

Another green method employs sodium persulfate (Na₂S₂O₈) for the desulfurization step in water, a green solvent. rsc.org This procedure is efficient for a wide range of structurally diverse aryl amines and tolerates various functional groups. rsc.org The use of water as the solvent significantly enhances the environmental friendliness of the synthesis. rsc.org

Furthermore, a cost-effective and green synthesis has been developed using calcium oxide (CaO) as both the base and the desulfurating agent. benthamdirect.com This method simplifies the reaction system, reduces costs, and minimizes side products, with reactions proceeding at room temperature. benthamdirect.com

Microwave-assisted synthesis represents another green approach, often leading to significantly reduced reaction times and improved yields. nih.gov One such method involves the microwave-assisted reaction of dithiocarbamates, formed in situ from an amine and carbon disulfide, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurating agent. nih.gov This protocol has been successfully applied to the synthesis of various aromatic isothiocyanates. nih.gov

Table 1: Comparison of Green Synthesis Methods for Aryl Isothiocyanates

| Method | Reagents | Solvent | Key Advantages |

|---|---|---|---|

| NaOH-Promoted | Aryl amine, CS₂, NaOH | Not specified | Low-cost, readily available reagent; mild, benchtop conditions. tandfonline.com |

| Na₂S₂O₈-Mediated | Primary amine, CS₂, Na₂S₂O₈ | Water | Use of water as a green solvent; good chemoselectivity. rsc.org |

| CaO-Based | Amine, CS₂, CaO | Not specified | Inexpensive and non-toxic reagent; simplified reaction system. benthamdirect.com |

| Microwave-Assisted | Amine, CS₂, DMT/NMM/TsO⁻ | Dichloromethane or Water | Rapid reaction times; high yields. nih.gov |

Flow Chemistry Applications for Enhanced Production

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. thieme-connect.comresearchgate.net These features are particularly beneficial for the synthesis of reactive intermediates like isothiocyanates. researchgate.net

The isothiocyanate group is highly reactive and can be incompatible with strong bases or nucleophiles, such as organolithium reagents, under batch conditions. thieme-connect.comthieme-connect.com Flow chemistry allows for the precise control of reaction parameters like temperature, pressure, and residence time, enabling reactions that are difficult or impossible to perform in a batch reactor. thieme-connect.com

A key application of flow chemistry in this area is the generation and subsequent reaction of isothiocyanate-substituted aryllithiums. thieme-connect.com In a continuous-flow system, an NCS-substituted haloarene can undergo a selective halogen-lithium exchange reaction to form the corresponding aryllithium, which can then be reacted with various electrophiles to produce a range of functionalized isothiocyanate-containing products. thieme-connect.comthieme-connect.com This process can be achieved with very short residence times, often on the scale of seconds, minimizing the degradation of the sensitive intermediates. thieme-connect.com

The rapid generation of isothiocyanates from other precursors, such as chloroximes, has also been demonstrated in a flow platform. researchgate.net This approach can utilize immobilized reagents within a cartridge, which simplifies the chemical transformation and often eliminates the need for conventional work-up or purification steps. researchgate.net

The integration of multiple reaction steps in a continuous-flow system allows for the synthesis of more complex molecules in a streamlined fashion. For example, the in-situ formation of an aryl isothiocyanate can be followed by a sequential nucleophilic addition to yield products like thioamides. thieme-connect.com

Table 2: Advantages of Flow Chemistry for Isothiocyanate Synthesis

| Feature | Benefit in Isothiocyanate Synthesis |

|---|---|

| Precise Control | Enables reactions with sensitive reagents like organolithiums by minimizing decomposition. thieme-connect.com |

| Short Residence Times | Allows for the rapid generation and immediate use of reactive isothiocyanate intermediates. thieme-connect.comresearchgate.net |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation reduce the risks associated with highly exothermic or hazardous reactions. |

| Scalability | Production can be easily scaled by running the flow system for longer periods. |

| Integration | Multiple synthetic steps can be combined into a single continuous process. thieme-connect.com |

Derivatization and Analog Synthesis of 2,4 Dibromo 5 Fluorophenyl Isothiocyanate

Reactions with Nucleophiles: Formation of Thioureas, Thiosemicarbazones, and Thioamides

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of derivatives, most notably thioureas.

The reaction of 2,4-Dibromo-5-fluorophenyl isothiocyanate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. This nucleophilic addition reaction typically proceeds under mild conditions, often at room temperature, by mixing the reactants in a suitable solvent. nih.gov The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon atom of the isothiocyanate group, followed by proton transfer to the nitrogen atom. mdpi.com

The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the choice of the amine. For instance, reacting this compound with aromatic amines, heterocyclic amines, or aliphatic amines can produce a library of novel thiourea derivatives with potentially diverse chemical and biological properties. nih.gov

Table 1: Representative Synthesis of Thiourea Derivatives from Aryl Isothiocyanates

| Aryl Isothiocyanate | Amine | Product | Reaction Conditions |

|---|---|---|---|

| 4-Fluorophenyl isothiocyanate | Aniline (B41778) | N-(4-fluorophenyl)-N'-phenylthiourea | Room Temperature |

| Phenyl isothiocyanate | Benzylamine | N-phenyl-N'-benzylthiourea | Room Temperature |

This table presents examples of thiourea synthesis from analogous aryl isothiocyanates to illustrate the general reaction.

Thiourea derivatives synthesized from this compound are valuable intermediates for the preparation of various heterocyclic compounds. arkat-usa.org Cyclocondensation reactions, which involve the formation of a ring structure from two or more reactants, are a common strategy for synthesizing heterocycles such as thiazoles, pyrimidines, and triazines. wisdomlib.orgnih.gov

For example, N-acylthioureas, which can be prepared from an acyl chloride, ammonium (B1175870) thiocyanate (B1210189), and a subsequent reaction with an amine, are known to undergo cyclization to form a variety of five- and six-membered heterocyclic rings. arkat-usa.org The specific heterocyclic system obtained depends on the nature of the reactants and the reaction conditions employed. The presence of the polyhalogenated phenyl ring in derivatives of this compound can influence the reactivity and properties of the resulting heterocyclic compounds.

Metal Complexation Studies and Coordination Chemistry

Thiourea derivatives are excellent ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen donor atoms. rdd.edu.iq This allows them to form stable complexes with a wide range of transition metals.

Thiourea ligands derived from this compound can be reacted with various transition metal salts (e.g., of copper, nickel, cobalt, zinc) to synthesize novel metal complexes. nih.govnih.gov The synthesis is typically carried out by mixing the thiourea ligand with a metal salt in a suitable solvent, which may be heated to facilitate the reaction. nih.gov The resulting complexes often exhibit interesting geometries and electronic properties. uobasrah.edu.iq For instance, copper(I) has been shown to form trigonal planar complexes with N-ferrocenoyl-N'-arylalkylthioureas, coordinating to two sulfur atoms from two separate ligand molecules and one chloride ion. uobasrah.edu.iq

The coordination behavior of thiourea ligands is versatile. In their neutral form, they typically act as monodentate ligands, coordinating to the metal center through the sulfur atom. researchgate.net However, in their deprotonated, anionic form, they can act as bidentate ligands, coordinating through both the sulfur and a nitrogen or oxygen atom (in the case of N-acylthioureas). nih.govresearchgate.net This chelation can lead to the formation of stable five- or six-membered rings with the metal center. The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiourea ligand, and the reaction conditions. waikato.ac.nz For example, N,N-dialkyl-N'-3-chlorobenzoylthiourea ligands coordinate with Cu(II) and Ni(II) through both the sulfur and oxygen atoms. rsc.org

Table 2: Common Coordination Modes of Thiourea-Derived Ligands

| Ligand Type | Coordination Mode | Metal Center Example | Geometry Example |

|---|---|---|---|

| Neutral N,N'-diarylthiourea | Monodentate (S-coordination) | Ru(II) | "3-legged piano-stool" |

| Anionic N-acyl-N'-arylthiourea | Bidentate (S,O-coordination) | Pt(II) | Square-planar |

This table provides examples of coordination modes observed for analogous thiourea ligands.

Modification of the Aromatic Core

The 2,4-dibromo-5-fluoro substitution pattern on the phenyl ring of this compound allows for further functionalization through reactions that target the aromatic core. Site-selective cross-coupling reactions are a powerful tool for modifying polyhalogenated aromatic compounds. nih.govacs.org

Reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. wikipedia.org The selectivity of these reactions, i.e., which bromine atom reacts preferentially, is influenced by steric and electronic factors. Generally, oxidative addition of a palladium catalyst is favored at the less sterically hindered position and is influenced by the electronic effects of the other substituents on the ring. nih.gov For instance, in nucleophilic aromatic substitution reactions involving substrates with both fluorine and bromine, fluorine is often the better leaving group due to the high polarization of the C-F bond. youtube.com However, in palladium-catalyzed cross-coupling reactions, the C-Br bonds are typically more reactive than the C-F bond. The relative reactivity of the two C-Br bonds would depend on the specific reaction conditions and the steric and electronic environment of each. This allows for the stepwise and selective functionalization of the aromatic ring, leading to a wide range of analogs with tailored properties.

Exploration of Substituent Effects on Reactivity and Molecular Properties

Halogens exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+M) stemming from the ability of their lone pair electrons to conjugate with the aromatic π-system. openstax.orglumenlearning.comwikipedia.orglibretexts.org For halogens, the inductive effect dominates, leading to a net withdrawal of electron density from the benzene (B151609) ring. This makes the ring electron-deficient and thus "deactivated" towards electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.compitt.edu

This pronounced electron-withdrawing character of the phenyl ring has a significant impact on the isothiocyanate (-N=C=S) group. The depletion of electron density from the ring enhances the electrophilicity of the central carbon atom of the isothiocyanate moiety. This increased positive character makes the carbon atom a more potent target for nucleophilic attack, a common reaction pathway for isothiocyanates leading to the formation of derivatives such as thioureas, thiocarbamates, and heterocyclic compounds. arkat-usa.orguni-muenchen.deorganic-chemistry.org The collective electron-withdrawing strength of the three halogen substituents therefore renders the isothiocyanate group in this specific molecule particularly susceptible to reactions with nucleophiles.

The quantitative influence of these substituents can be estimated using Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring. wikipedia.orgresearchgate.net Positive σ values indicate electron-withdrawing properties, while negative values signify electron-donating properties.

| Substituent | Position on Ring | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Ring | Hammett Constant (σmeta) researchgate.netviu.ca | Hammett Constant (σpara) researchgate.netviu.ca |

|---|---|---|---|---|---|---|

| Bromo (Br) | C2, C4 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing (Deactivating) | +0.39 | +0.23 |

| Fluoro (F) | C5 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing (Deactivating) | +0.34 | +0.06 |

Directed Halogenation and Dehalogenation Studies on the Phenyl Ring

The modification of the halogenation pattern on the phenyl ring of this compound represents a primary strategy for analog synthesis. These studies involve either the addition of more halogen atoms (halogenation) or the selective removal of existing ones (dehalogenation).

Directed Halogenation

Further electrophilic halogenation (e.g., chlorination or bromination) of the molecule is challenging due to the highly deactivated nature of the aromatic ring. pitt.eduminia.edu.eg The existing three halogen atoms and the isothiocyanate group all withdraw electron density, making the ring a poor nucleophile. However, if a reaction were to be forced under harsh conditions, the position of the incoming electrophile would be dictated by the combined directing effects of the substituents.

Halogen substituents are known as ortho-, para-directors, despite being deactivators. openstax.orgpressbooks.pubstackexchange.com The isothiocyanate group is generally considered a deactivating, meta-directing group. The only available position for substitution on the ring is C6. This position is ortho to the fluorine atom at C5 and meta to the bromine atoms at C2 and C4. The ortho-directing influence of the fluorine atom would be the most significant factor guiding an incoming electrophile to the C6 position. Therefore, the predicted product of further halogenation would be 2,4-Dibromo-6-halo-5-fluorophenyl isothiocyanate, although its synthesis would likely require forcing conditions and result in low yields.

Dehalogenation

Reductive dehalogenation offers a viable pathway to synthesize analogs with fewer halogen atoms. Catalytic hydrogenation is a common and effective method for this transformation, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas or a hydride donor like sodium borohydride. rsc.orgmdpi.commdpi.com

A key aspect of dehalogenation in polyhalogenated systems is selectivity. The relative reactivity of carbon-halogen bonds to hydrogenolysis is generally C-I > C-Br > C-Cl > C-F. This hierarchy suggests that the carbon-bromine bonds in this compound can be cleaved selectively under conditions that leave the more robust carbon-fluorine bond intact. organic-chemistry.orgresearchgate.net By carefully controlling the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time), it is possible to achieve either partial dehalogenation to remove one or both bromine atoms or complete dehalogenation to yield 5-fluorophenyl isothiocyanate.

| Reaction Type | Reagents/Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| Directed Halogenation (e.g., Bromination) | Br2, Lewis Acid (e.g., FeBr3), Harsh Conditions | 2,4,6-Tribromo-5-fluorophenyl isothiocyanate | The C6 position is the only one available and is ortho to the fluorine director. The reaction is disfavored due to the highly deactivated ring. pressbooks.pub |

| Selective Reductive Dehalogenation | Pd/C, H2 (controlled), or other mild reducing agents | 4-Bromo-5-fluorophenyl isothiocyanate or 2-Bromo-5-fluorophenyl isothiocyanate | C-Br bonds are more labile than C-F bonds, allowing for selective removal of bromine atoms under controlled reductive conditions. organic-chemistry.orgresearchgate.net |

| Complete Reductive Dehalogenation | Pd/C, H2 (excess), or strong reducing conditions | 5-Fluorophenyl isothiocyanate | Forcing reductive conditions would lead to the cleavage of both C-Br and the more stable C-F bonds. |

Spectroscopic and Structural Elucidation of 2,4 Dibromo 5 Fluorophenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2,4-Dibromo-5-fluorophenyl isothiocyanate, the analysis of 1H, 13C, and 19F NMR spectra, complemented by 2D NMR techniques, allows for a complete assignment of its structure.

1H, 13C, and 19F NMR Analysis

The 1H NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine, fluorine, and isothiocyanate substituents. The electron-withdrawing nature of these groups will generally lead to a downfield shift of the aromatic protons compared to benzene (B151609) (7.34 ppm). The proton ortho to the fluorine atom is expected to show coupling to the 19F nucleus.

The 13C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shift of the isothiocyanate carbon is characteristically found in the range of 120-140 ppm. The aromatic carbons will appear in the typical region for substituted benzenes (110-160 ppm), with their specific shifts determined by the additive effects of the substituents. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms will be significantly influenced.

19F NMR spectroscopy is particularly informative for fluorinated compounds. alfa-chemistry.com The chemical shift of the fluorine atom in this compound will be sensitive to the electronic environment created by the adjacent bromo and isothiocyanate groups. The presence of ortho and meta bromine atoms is expected to result in a downfield shift of the 19F signal.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| 1H | |||

| H-3 | 7.50 - 7.70 | d | J(H-F) ≈ 6-8 |

| H-6 | 7.80 - 8.00 | d | J(H-H) ≈ 2-3 |

| 13C | |||

| C-1 (C-NCS) | 130 - 140 | s | - |

| C-2 (C-Br) | 115 - 125 | d | J(C-F) ≈ 20-25 |

| C-3 (C-H) | 135 - 145 | d | J(C-F) ≈ 5-10 |

| C-4 (C-Br) | 110 - 120 | s | - |

| C-5 (C-F) | 155 - 165 | d | J(C-F) ≈ 240-260 |

| C-6 (C-H) | 125 - 135 | d | J(C-F) ≈ 3-5 |

| -N=C=S | 125 - 145 | s | - |

| 19F | -105 to -115 | dd | J(F-H3) ≈ 6-8, J(F-H6) ≈ 2-3 |

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary.

2D NMR Techniques for Connectivity Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would show correlations between the two aromatic protons, confirming their spatial proximity. This would be observed as a cross-peak between the signals corresponding to H-3 and H-6.

An HMBC experiment is crucial for establishing the connectivity between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

The proton at H-3 showing correlations to C-1, C-2, C-4, and C-5.

The proton at H-6 showing correlations to C-1, C-2, C-4, and C-5.

These correlations would unambiguously confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Characterization of the Isothiocyanate and Derivative Functional Groups

The most prominent and diagnostic feature in the IR and Raman spectra of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. chemicalpapers.com This band typically appears in the region of 2000-2200 cm⁻¹. chemicalpapers.com The exact position can be influenced by the electronic nature of the aromatic ring.

Other characteristic vibrations include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong band typically in the 1200-1300 cm⁻¹ region.

C-Br stretching: Bands in the lower frequency region, typically below 700 cm⁻¹.

Predicted IR and Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| -N=C=S Asymmetric Stretch | 2050 - 2150 | Very Strong, Sharp | Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1500 | Medium | Strong |

| C-F Stretch | 1200 - 1280 | Strong | Weak |

| Aromatic C-H in-plane bend | 1000 - 1150 | Medium | Medium |

| Aromatic C-H out-of-plane bend | 800 - 900 | Strong | Weak |

| C-Br Stretch | 550 - 650 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The two stable isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance, leading to an M:M+2:M+4 peak ratio of approximately 1:2:1 for species containing two bromine atoms.

The fragmentation of the molecular ion will likely proceed through several pathways, including:

Loss of the isothiocyanate group: Cleavage of the C-N bond to generate a dibromo-fluorophenyl cation.

Loss of bromine atoms: Sequential loss of the two bromine atoms.

Loss of a thiocyanate (B1210189) radical (·SCN): This would result in a dibromo-fluorophenyl cation.

Rearrangement reactions followed by fragmentation.

Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Notes |

| 325/327/329 | [C₇H₂Br₂FNS]⁺ (M⁺) | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 267/269/271 | [C₇H₂Br₂F]⁺ | Loss of SCN. |

| 246/248 | [C₇H₂BrFNS]⁺ | Loss of one Br atom. |

| 188/190 | [C₇H₂BrF]⁺ | Loss of one Br and SCN. |

| 167 | [C₇H₂FNS]⁺ | Loss of two Br atoms. |

| 109 | [C₇H₂F]⁺ | Loss of two Br and SCN. |

| 58 | [NCS]⁺ | Isothiocyanate fragment. |

This comprehensive spectroscopic characterization, combining NMR, IR, Raman, and MS data, provides a robust framework for the unequivocal identification and detailed structural analysis of this compound and serves as a foundation for understanding the properties and reactivity of its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be expected to yield a molecular ion peak with a very specific mass. The presence of two bromine atoms is a key diagnostic feature, as bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak, with three peaks in a 1:2:1 intensity ratio ([M]+, [M+2]+, and [M+4]+).

The exact mass of the most abundant isotopic variant of this compound (C7H2Br2FNS) can be calculated by summing the masses of its constituent atoms (12C, 1H, 79Br, 19F, 14N, and 32S). This calculated mass can then be compared to the experimentally determined mass from HRMS. A close match, typically within a few parts per million (ppm), confirms the elemental formula.

Illustrative HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C7H2Br2FNS |

| Calculated Monoisotopic Mass | 324.8305 u |

| Expected [M]+ m/z | 324.8305 |

| Expected [M+2]+ m/z | 326.8285 |

| Expected [M+4]+ m/z | 328.8264 |

| Isotopic Ratio ([M]+:[M+2]+:[M+4]+) | ~1:2:1 |

This table is illustrative and based on theoretical calculations. Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Chromatographic techniques are essential for the separation and identification of this compound from reaction mixtures or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many aryl isothiocyanates. mdpi.com In a typical GC-MS analysis, the compound would be separated on a capillary column based on its boiling point and polarity. The retention time would be a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, which would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is often predictable, with common losses including the NCS group or bromine atoms, providing further structural confirmation. For halogenated compounds, GC is a standard analytical method. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique applicable to a broader range of compounds, including those that are less volatile or thermally labile. nih.gov For this compound, reversed-phase HPLC would likely be employed, where the compound is separated based on its hydrophobicity. The use of a mass spectrometer as a detector allows for sensitive and selective detection. nih.govacs.org The resulting mass spectrum would provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through collision-induced dissociation. The isotopic pattern of bromine would be a key identifier in the mass spectrum. researchgate.net

Illustrative Chromatographic and Mass Spectrometric Data

| Technique | Parameter | Expected Observation |

|---|---|---|

| GC-MS | Retention Time | Dependent on column and conditions |

| Major Fragment Ions (m/z) | [M-NCS]+, [M-Br]+, [M-2Br]+, [C6H2F]+ | |

| LC-MS | Retention Time | Dependent on column and mobile phase |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

This table is illustrative and based on the expected behavior of similar compounds. Actual data would be instrument and condition-dependent.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell dimensions. More importantly, it would elucidate the various intermolecular interactions that govern the packing of the molecules in the crystal lattice. Given the presence of halogen atoms, several types of non-covalent interactions are anticipated.

Halogen bonding is a significant directional interaction that can occur between a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule, such as the sulfur or nitrogen atom of the isothiocyanate group or even the aromatic ring of a neighboring molecule. rsc.orgresearchgate.net The strength and geometry of these interactions play a crucial role in the crystal packing.

Other potential intermolecular interactions include π-π stacking between the aromatic rings of adjacent molecules and halogen-π interactions . researchgate.net The presence of multiple bromine atoms and a fluorine atom can influence the electronic nature of the aromatic ring, thereby affecting the strength and nature of these stacking interactions.

Illustrative Crystallographic Data and Intermolecular Interactions

| Parameter | Potential Finding |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Dominant Intermolecular Interactions | Halogen bonding (Br···S, Br···N), π-π stacking, Halogen-π interactions |

| Short Contact Distances | Distances indicative of the above interactions, typically shorter than the sum of the van der Waals radii |

This table presents potential findings based on studies of similar halogenated aromatic compounds.

Conformational Analysis in the Crystalline State

The crystal structure would provide precise details about the conformation of the this compound molecule in the solid state. This includes the planarity of the phenyl ring and the geometry of the isothiocyanate group. The C-N=C=S linkage in aryl isothiocyanates is typically close to linear, though some bending can occur. The torsion angle between the plane of the phenyl ring and the isothiocyanate group is another important conformational parameter. This angle is influenced by the steric and electronic effects of the substituents on the ring. The bulky bromine atoms ortho to the isothiocyanate group may cause some twisting of the NCS group out of the plane of the phenyl ring to minimize steric hindrance.

Illustrative Conformational Parameters

| Parameter | Expected Value/Observation |

|---|---|

| Phenyl Ring | Largely planar |

| C-N=C Angle | ~160-180° |

| N=C=S Angle | ~170-180° |

| Dihedral Angle (Phenyl Ring - NCS group) | May deviate from 0° due to steric hindrance from the ortho bromine atom |

This table is illustrative, with expected values based on known structures of related aryl isothiocyanates.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the geometry and properties of the molecule.

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For a molecule like 2,4-Dibromo-5-fluorophenyl isothiocyanate, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation (the ground state).

A common and effective approach involves using the B3LYP hybrid functional with an extensive basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing halogens. mdpi.comrsc.orgresearchgate.net The optimization process would yield key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (Isothiocyanate) | 1.20 Å |

| N=C (Isothiocyanate) | 1.25 Å | |

| C=S (Isothiocyanate) | 1.60 Å | |

| C-F | 1.35 Å | |

| C-Br (C2) | 1.90 Å | |

| C-Br (C4) | 1.91 Å | |

| Bond Angle | C-N=C | 178.5° |

| N=C=S | 179.0° | |

| C1-C2-Br | 120.5° | |

| Dihedral Angle | C2-C1-N-C | 180.0° |

These values are illustrative and based on typical bond lengths and angles for similar functional groups.

The calculations would likely show a nearly planar phenyl ring, with the bulky bromine atoms causing minor steric distortions. The isothiocyanate (-N=C=S) group is expected to be nearly linear.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the isothiocyanate group and the π-system of the phenyl ring. The LUMO would likely be distributed over the isothiocyanate group's π* orbitals and the phenyl ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

These energy values are representative examples for similar halogenated aromatic compounds.

A significant HOMO-LUMO gap would suggest that this compound is a relatively stable molecule. The distribution of these orbitals would be visualized to predict the most probable sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters and Validation

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. nih.gov These calculations predict the positions and intensities of absorption bands in the IR spectrum. For this compound, the most characteristic vibration would be the strong, broad asymmetric stretching band of the -N=C=S group, expected in the 2100-2000 cm⁻¹ region. Other significant predicted peaks would include C-Br, C-F, and aromatic C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations would provide theoretical spectra that could be used to assign the signals in an experimentally obtained spectrum. The simulation would predict distinct signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the surrounding bromine and fluorine atoms.

The ultimate validation of a computational model comes from comparing its predictions with experimental results. The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model. Similarly, calculated NMR shifts are compared against experimental data, often showing a strong linear correlation. Any significant discrepancies between theoretical and experimental data would prompt a re-evaluation of the computational model or the experimental structure assignment.

Molecular Docking and Dynamics Simulations (Hypothetical Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic residues like cysteine, a hypothetical docking study could explore the interaction of this compound with an enzyme containing a key cysteine residue in its active site. A plausible target could be a protein involved in cellular signaling or a pathogenic enzyme.

The workflow for such a study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand (this compound) using methods described in section 5.1.1. libretexts.org

Docking Simulation: Using software like AutoDock or GOLD to place the ligand into the active site of the protein in various orientations and conformations. youtube.com

Scoring and Analysis: The software would then use a scoring function to rank the different poses based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential sites for covalent bond formation between the isothiocyanate group and a cysteine residue.

Molecular dynamics (MD) simulations could then be performed on the most promising docked complex to study its stability and dynamics over time, providing a more detailed picture of the binding event.

In Silico Prediction of Binding Modes and Affinities with Biomolecular Targets

Following a comprehensive review of available scientific literature, no specific studies detailing the in silico prediction of binding modes and affinities of this compound with explicit biomolecular targets have been identified. While computational methods such as molecular docking are standard in drug discovery to elucidate potential interactions between a small molecule and a protein target, published research focusing on this particular compound is not available.

Generally, such computational studies would involve docking the three-dimensional structure of this compound into the active site of a chosen biomolecular target. The resulting binding poses would be analyzed to understand the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the binding affinity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. However, without specific research on this compound, any discussion of its potential targets or binding affinities would be purely speculative.

Conformational Dynamics of the Compound in Complex Environments

There is currently a lack of published research on the conformational dynamics of this compound in complex environments, such as in aqueous solution or when bound to a biomolecular target. Molecular dynamics (MD) simulations are the primary computational tool used to investigate the conformational flexibility and dynamic behavior of a molecule over time.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This would provide insights into the compound's preferred conformations, the flexibility of its rotatable bonds, and its interactions with the surrounding solvent molecules. When in a complex with a biomolecular target, MD simulations could reveal how the compound's conformation adapts to the binding site and the stability of the protein-ligand complex. At present, no such studies have been reported for this compound.

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Interactions with Cellular Components and Signaling Pathways

The cellular uptake and intracellular distribution of 2,4-Dibromo-5-fluorophenyl isothiocyanate have not been documented. The lipophilicity conferred by the dibromo- and fluoro-substituted phenyl ring would likely allow for passive diffusion across the cell membrane. Once inside the cell, its distribution would depend on its affinity for various organelles and macromolecules.

Specific molecular interactions between this compound and cellular proteins or nucleic acids have not been characterized. The isothiocyanate group is expected to be the primary reactive site, forming covalent adducts with proteins. Direct interactions with nucleic acids are less commonly reported for isothiocyanates, with their effects on DNA typically being indirect, for example, through the induction of oxidative stress or the inhibition of DNA repair enzymes.

Antioxidant Activity Assessment in Chemical and Biochemical Assays

Radical Scavenging Properties and Redox Potential

Isothiocyanates have demonstrated notable antioxidant properties in various assays. Their ability to scavenge free radicals is a key aspect of this activity. The antioxidant efficacy of several isothiocyanates has been evaluated, with phenyl isothiocyanate and its derivatives showing promising results. nih.gov For instance, 4-methylsulfanylphenyl isothiocyanate has been identified as having significant antioxidant activity. nih.gov The direct connection of the isothiocyanate group (-NCS) to an aromatic ring appears to contribute to their radical scavenging capabilities. nih.gov

Table 3: Antioxidant Activity of Selected Isothiocyanates

| Isothiocyanate | Antioxidant Activity Metric |

|---|---|

| Phenyl isothiocyanate (1) | Protection Factor (PF) = 2.5 at 3.23 mM |

| 4-Methylsulfanylphenyl isothiocyanate (4) | Highest activity of 32 mM TE |

Oxidative Stress Modulation in Cellular Systems

While possessing antioxidant properties, isothiocyanates can also act as pro-oxidants in certain cellular contexts, particularly in cancer cells. This dual role allows them to modulate oxidative stress within cells. Benzyl (B1604629) isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) have been shown to suppress the metastatic potential of human non-small cell lung cancer cells by inducing oxidative stress. nih.gov This involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH). nih.gov The induction of oxidative stress can, in turn, inhibit critical cell survival signaling pathways like Akt/NF-κB. nih.gov

Cruciferous vegetable-derived phenethyl isothiocyanate (PEITC) has been observed to selectively induce reactive oxygen species (ROS), leading to apoptosis of cancer cells, but not healthy cells. mdpi.com

Table 4: Modulation of Oxidative Stress by Isothiocyanates in Cancer Cells

| Isothiocyanate | Cell Line | Effect on Oxidative Stress | Consequence |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Human Non-Small Cell Lung Cancer | Increased ROS generation, GSH depletion | Suppression of metastasis |

| Phenylethyl isothiocyanate (PEITC) | Human Non-Small Cell Lung Cancer | Increased ROS generation, GSH depletion | Suppression of metastasis |

| Phenylethyl isothiocyanate (PEITC) | Cancer Stem Cells | Selective ROS induction | Apoptosis |

Antimicrobial Activity: Mechanistic Insights

Inhibition of Microbial Growth Pathways

Isothiocyanates are recognized for their antimicrobial properties against a range of pathogens. nih.gov Their mechanisms of action are multifaceted and can involve the disruption of essential microbial pathways. One of the proposed mechanisms is the induction of oxidative stress and heat shock responses in bacteria, leading to protein aggregation and dysfunction of energy metabolism, ultimately resulting in bacterial death. nih.gov

Furthermore, some isothiocyanates have been observed to cause physical damage to microbial cells. Electron microscopy has revealed that treatment with aqueous extracts containing these compounds can lead to modifications of the bacterial surface, including the formation of holes in the cell wall. nih.gov This damage progresses to structural disorganization of the cytoplasm and leakage of cellular components, culminating in cell death. nih.gov

Table 5: Antimicrobial Mechanisms of Isothiocyanates

| Mechanism | Description |

|---|---|

| Induction of Oxidative and Heat Shock Stress | Triggers pathways leading to protein aggregation and metabolic dysfunction. |

| Cell Wall Disruption | Causes formation of holes in the bacterial cell wall, leading to leakage of cellular components. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl isothiocyanate (BITC) |

| 4-Methylsulfanylphenyl isothiocyanate |

| Phenylethyl isothiocyanate (PEITC) |

: Membrane Permeabilization and Cell Wall Disruption Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic effects of This compound on membrane permeabilization or cell wall disruption were identified. Research focusing on the direct interaction of this particular compound with cellular membranes or walls, and any subsequent data on these processes, is not present in the currently accessible body of scientific publications.

While the broader class of isothiocyanates has been investigated for antimicrobial properties, which can involve membrane-related mechanisms, this information is not specific to the 2,4-Dibromo-5-fluorophenyl derivative. Therefore, a detailed, data-supported analysis as requested for this specific compound cannot be provided at this time.

Structure Activity Relationship Sar Studies

Impact of Bromine Substitution on Molecular Activity

While direct comparative studies on the positional isomers of 2,4-Dibromo-5-fluorophenyl isothiocyanate are not extensively available in the public domain, the principles of medicinal chemistry suggest that the substitution pattern is crucial for biological activity. The 2,4-dibromo arrangement, in conjunction with the 5-fluoro substituent, creates a unique electronic and steric profile on the aromatic ring.

A comparison with other dibromo isomers, such as a hypothetical 2,6-dibromo-5-fluorophenyl isothiocyanate, would likely reveal significant differences in activity. The 2,6-disubstitution pattern would impose greater steric hindrance around the isothiocyanate group, potentially affecting its ability to interact with target molecules. This steric bulk could hinder the approach of the electrophilic carbon atom of the isothiocyanate to nucleophilic residues on biological macromolecules, thereby modulating the compound's reactivity and potency.

The electronic effects would also differ. The inductive and mesomeric effects of the bromine atoms at different positions would alter the electron density distribution across the phenyl ring and on the isothiocyanate moiety, influencing its electrophilicity and, consequently, its biological activity.

Halogens such as bromine and fluorine exert a significant influence on the physicochemical properties of the phenyl isothiocyanate scaffold. Both bromine and fluorine are electronegative atoms, and their presence on the phenyl ring has a profound impact on the molecule's electronic properties through inductive effects. This electron-withdrawing nature can enhance the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack by biological targets like the thiol groups of cysteine residues in proteins.

Role of the Isothiocyanate Group in Bioactivity

The isothiocyanate (-N=C=S) group is the key pharmacophore of this class of compounds, directly participating in the chemical reactions that underpin their biological effects.

The bioactivity of isothiocyanates is often compared to their isocyanate (-N=C=O) and thiocyanate (B1210189) (-S-C≡N) analogs to understand the specific contribution of the -N=C=S moiety. Isothiocyanates are generally more reactive towards nucleophiles than isocyanates, a difference attributed to the relative electronegativity and size of sulfur versus oxygen. The carbon atom in the isothiocyanate group is highly electrophilic and readily reacts with soft nucleophiles like thiols.

In contrast, isocyanates, while also reactive, exhibit different reactivity profiles. The replacement of sulfur with oxygen, a more electronegative and smaller atom, alters the electronic distribution and steric accessibility of the electrophilic carbon. Studies comparing phenyl isocyanate and phenyl isothiocyanate have highlighted these differences in reactivity.

Thiocyanates, being structural isomers of isothiocyanates, typically show significantly lower biological activity. The arrangement of the atoms in the thiocyanate group makes the carbon atom less electrophilic and less accessible for reaction with biological nucleophiles.

The isothiocyanate group is indispensable for the characteristic biological activities of these compounds. The functional similarity among various isothiocyanates arises from this moiety, which effectively interacts with sulfhydryl groups on target proteins. This interaction, often a covalent modification, is central to their mechanism of action. The electrophilic carbon of the -N=C=S group is the primary site of reaction with nucleophilic groups in biomolecules, such as the cysteine residues in enzymes and transcription factors. This covalent binding can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The reversible nature of the bond formed with sulfhydryl groups can also influence the duration of the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. For phenyl isothiocyanates, QSAR models could be developed to predict their activity based on various molecular descriptors.

While a specific QSAR model for this compound is not publicly available, the general approach would involve a series of related compounds with varying substituents on the phenyl ring. Descriptors such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP) would be calculated for each compound. These descriptors would then be statistically correlated with their measured biological activities to generate a predictive model. Such a model could elucidate the key structural features required for optimal activity and guide the design of new, more potent analogues.

For instance, a hypothetical QSAR equation might take the form:

log(1/C) = a(logP) - b(σ) + c(Es) + d

Where:

C is the concentration of the compound required to produce a specific biological effect.

logP represents the hydrophobicity of the molecule.

σ is the Hammett constant, representing the electronic effect of the substituents.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

This equation would quantify the relative importance of hydrophobicity, electronic effects, and steric factors in determining the biological activity of this class of compounds.

Development of Predictive Models for Biological Activity

In the absence of extensive experimental data for this compound, the development of predictive models for its biological activity would rely on computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in modern drug discovery for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs. mdpi.com

The development of a predictive QSAR model for a class of compounds including this compound would typically involve the following steps:

Data Set Compilation: A dataset of structurally related isothiocyanate compounds with experimentally determined biological activities would be assembled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of this compound based on its calculated molecular descriptors.

Identification of Key Molecular Descriptors

The identification of key molecular descriptors is a crucial outcome of QSAR studies, as it provides insights into the structural features that are most important for the desired biological activity. For a compound like this compound, the following types of molecular descriptors would likely be significant:

Electronic Descriptors: These descriptors, such as Hammett constants or calculated atomic charges, would quantify the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring and the isothiocyanate group. These effects can modulate the reactivity of the compound.

Hydrophobic Descriptors: Descriptors like the logarithm of the octanol-water partition coefficient (logP) would be important in describing the compound's lipophilicity. The presence of three halogen atoms suggests that this compound would have a relatively high logP value, which could influence its absorption, distribution, and interaction with hydrophobic binding pockets in biological targets.

Steric Descriptors: Descriptors related to molecular size and shape, such as molecular weight, molar refractivity, or sterimol parameters, would be relevant. The positions of the bulky bromine atoms (at positions 2 and 4) and the smaller fluorine atom (at position 5) would create a specific steric profile that could influence its binding to target proteins.

Topological Descriptors: These descriptors, which describe the connectivity and branching of the molecule, can also be correlated with biological activity.

The table below summarizes some of the key molecular descriptors that would be considered in a QSAR study of halogenated phenyl isothiocyanates, including this compound.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic | Hammett Constants (σ), Atomic Charges, Dipole Moment | Modulates the electrophilicity of the isothiocyanate group and its reactivity with cellular nucleophiles. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability, solubility, and binding to hydrophobic pockets of target proteins. |

| Steric | Molecular Weight, Molar Refractivity, Sterimol Parameters | Influences the fit of the molecule into the active site of a biological target. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall size, shape, and branching of the molecule, which can be related to its interaction with biological macromolecules. |

By analyzing the contribution of these descriptors in a predictive QSAR model, researchers can gain a deeper understanding of the SAR of halogenated phenyl isothiocyanates and rationally design new compounds with improved biological activities.

Potential Research Applications and Future Directions

Development as Molecular Probes for Biological Systems

The inherent reactivity of the isothiocyanate group makes 2,4-Dibromo-5-fluorophenyl isothiocyanate a candidate for development as a molecular probe for studying biological systems.

Use in Affinity Labeling and Target Identification

Affinity labeling is a powerful technique to identify and characterize the binding sites of biomolecules. A molecule like this compound could be designed as an affinity label. The phenyl ring could serve as a recognition element for a specific protein target, and the reactive isothiocyanate group would then form a covalent bond with a nearby nucleophilic amino acid residue (e.g., lysine (B10760008) or cysteine) within the binding site. This irreversible binding would allow for the identification of the target protein and the mapping of its binding pocket. The bromine and fluorine substituents could play a crucial role in modulating the binding affinity and specificity of the compound for its target.

Fluorescent Tagging and Imaging Applications

While this compound itself is not fluorescent, it could be chemically modified to incorporate a fluorophore. The resulting fluorescent derivative could then be used to label proteins, peptides, or other biomolecules containing primary amine or thiol groups. Such fluorescently tagged molecules are invaluable tools for a wide range of biological imaging techniques, including fluorescence microscopy and flow cytometry. The specific labeling of cellular components would enable the visualization of their localization, trafficking, and interactions within living cells.

Scaffolding for Novel Material Science Research

The chemical structure of this compound also suggests its potential as a building block in material science.

Incorporation into Polymer Systems

The isothiocyanate group can react with amine- or thiol-functionalized monomers or polymers to incorporate the dibromo-fluorophenyl moiety into a polymer chain. This could be used to synthesize polymers with tailored properties. For example, the high atomic number of bromine could impart increased X-ray absorption properties to the polymer, while the fluorine atom could enhance its thermal stability and chemical resistance. The covalent attachment of this small molecule to a polymer backbone could also be used to modify the surface properties of the polymer, such as its hydrophobicity or refractive index.

Development of Functionalized Surfaces

The reactivity of the isothiocyanate group can be exploited to functionalize surfaces. Substrates with amine or thiol groups on their surface, such as modified glass, silicon wafers, or gold nanoparticles, could be treated with a solution of this compound to create a covalently attached monolayer of the molecule. The exposed dibromo-fluorophenyl groups would then impart new properties to the surface. For instance, the halogenated phenyl ring could be used to create surfaces with specific wetting properties or to serve as an anchor point for the subsequent attachment of other molecules.

Further Exploration of Mechanistic Pathways

Future research into the reaction kinetics and mechanisms of this compound with various nucleophiles would be of fundamental importance. Understanding how the electron-withdrawing effects of the bromine and fluorine atoms influence the electrophilicity and reactivity of the isothiocyanate group would provide valuable insights for designing new reactions and applications. Such studies could involve computational modeling and experimental investigations to elucidate the transition states and intermediates of its reactions, contributing to a deeper understanding of isothiocyanate chemistry.

Identification of Undiscovered Molecular Targets

A significant avenue for future research lies in the identification of novel molecular targets for this compound. Isothiocyanates, as a class of compounds, are known to interact with a multitude of cellular proteins, primarily through the electrophilic nature of their central carbon atom, which readily reacts with nucleophilic groups on proteins, such as the sulfhydryl groups of cysteine residues. nih.gov

It is hypothesized that the unique substitution pattern of this compound—with two bromine atoms and a fluorine atom on the phenyl ring—could confer selectivity for previously undiscovered protein targets. These halogens can alter the electronic properties and steric bulk of the molecule, potentially leading to unique binding affinities and biological activities compared to well-studied isothiocyanates like sulforaphane (B1684495) or benzyl (B1604629) isothiocyanate (BITC).

Future research should employ advanced proteomics and chemical biology techniques to identify the direct binding partners of this compound within cancer cells. Methodologies such as affinity purification-mass spectrometry (AP-MS) and the use of clickable chemical probes derived from this compound could be instrumental in pulling down and identifying its cellular interactome. The identification of novel targets could unveil new mechanisms of action and open up new therapeutic possibilities.

Detailed Elucidation of Signaling Cascade Modulations

Building upon the identification of molecular targets, a crucial future direction will be the detailed elucidation of how this compound modulates intracellular signaling cascades. Many isothiocyanates are known to influence key pathways involved in cancer progression, including those related to cell proliferation, apoptosis, and inflammation. nih.govresearchgate.net